An In-depth Technical Guide to the Physicochemical Properties of 5-[(chloroacetyl)amino]isophthalic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-[(chloroacetyl)amino]isophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-[(chloroacetyl)amino]isophthalic acid is a bespoke chemical entity with significant potential in drug discovery and materials science, primarily owing to its reactive chloroacetyl group and the inherent chelating and structural properties of the isophthalic acid backbone. A thorough understanding of its physicochemical properties is paramount for its effective application, from predicting its behavior in biological systems to designing robust synthetic and formulation protocols. This guide provides a comprehensive analysis of the key physicochemical parameters of 5-[(chloroacetyl)amino]isophthalic acid, including its structural features, and detailed, field-proven methodologies for its synthesis and characterization. We delve into both experimental and computational approaches for determining its melting point, solubility, and acidity (pKa), offering a self-validating framework for researchers.
Introduction: The Scientific Imperative
The chloroacetyl functional group is a versatile electrophilic moiety, readily undergoing nucleophilic substitution with a variety of biological and synthetic nucleophiles. When appended to the 5-amino position of isophthalic acid, it creates a molecule with a unique combination of reactivity and structural rigidity. The two carboxylic acid groups offer opportunities for forming salts, esters, or amides, and can participate in metal coordination, making this compound a valuable building block for:
-
Covalent Inhibitors: The chloroacetyl group can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in protein active sites, leading to irreversible inhibition. This is a powerful strategy in drug design for achieving high potency and prolonged duration of action.
-
Bioconjugation: The reactive handle allows for the attachment of this molecule to proteins, peptides, or other biomolecules for applications in diagnostics and targeted drug delivery.
-
Advanced Materials: The isophthalic acid core can be utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with tailored properties for catalysis, gas storage, and separation.
A precise characterization of the physicochemical properties of 5-[(chloroacetyl)amino]isophthalic acid is not merely an academic exercise; it is a critical prerequisite for unlocking its full potential in these applications. This guide is structured to provide both the foundational knowledge and the practical protocols necessary for this endeavor.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. Understanding these intrinsic characteristics is the first step in predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₅ | [1][2] |
| Molecular Weight | 257.63 g/mol | [1][2] |
| CAS Number | Not assigned. | |
| Chemical Structure |
Diagram of the chemical structure of 5-[(chloroacetyl)amino]isophthalic acid.
The presence of two carboxylic acid groups, an amide linkage, and a reactive chloroacetyl moiety within a rigid aromatic framework defines the chemical personality of this compound. The intramolecular hydrogen bonding possibilities and the electron-withdrawing nature of the chloroacetyl and carboxyl groups will significantly influence its acidity, solubility, and reactivity.
Synthesis of 5-[(chloroacetyl)amino]isophthalic Acid: A Step-by-Step Protocol
The synthesis of the target compound is achieved through the N-acylation of its precursor, 5-aminoisophthalic acid, with chloroacetyl chloride. This is a well-established and robust reaction.
Synthesis Workflow
Caption: Synthetic route to 5-[(chloroacetyl)amino]isophthalic acid.
Detailed Experimental Protocol
Materials:
-
5-Aminoisophthalic acid (CAS: 99-31-0)[3]
-
Chloroacetyl chloride (CAS: 79-04-9)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoisophthalic acid (1.0 equivalent) in anhydrous THF.
-
Base Addition: Add triethylamine or DIPEA (2.2 equivalents) to the solution. The addition of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of side products.[5]
-
Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C. The slow addition prevents a rapid temperature increase and ensures a controlled reaction.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washing steps remove unreacted base, acidic impurities, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 5-[(chloroacetyl)amino]isophthalic acid.
Physicochemical Properties: Experimental Determination and Computational Prediction
Melting Point
The melting point is a fundamental indicator of purity and is influenced by the crystal lattice energy.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder the dry, purified 5-[(chloroacetyl)amino]isophthalic acid.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Computational Prediction:
Quantitative Structure-Property Relationship (QSPR) models can provide a reliable estimate of the melting point. For substituted benzoic acids, descriptors such as molecular weight, hydrogen bond donors and acceptors, and topological indices are often used.[6] Given the structure of p-acetamidobenzoic acid (a close analog), which has a melting point of 259-262 °C, it is anticipated that 5-[(chloroacetyl)amino]isophthalic acid will have a significantly higher melting point due to the additional carboxylic acid group and the heavier chloroacetyl moiety, leading to stronger intermolecular interactions.[7]
Solubility
Solubility is a critical parameter for drug development, influencing absorption, distribution, and formulation.
Experimental Protocol: Shake-Flask Method
-
Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at physiological pH (e.g., pH 2.0, 4.5, 6.8, 7.4), and common organic solvents (e.g., ethanol, DMSO, DMF).
-
Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is essential.
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Predicted Solubility Profile:
Based on the structure, 5-[(chloroacetyl)amino]isophthalic acid is expected to have low solubility in water at acidic pH due to the protonation of the carboxyl groups. As the pH increases, the carboxyl groups will deprotonate, forming carboxylates and significantly increasing the aqueous solubility. The presence of the non-polar aromatic ring and the chloroacetyl group will limit its overall water solubility compared to smaller, more polar molecules. It is expected to be more soluble in polar organic solvents like DMSO and DMF.
Acidity Constant (pKa)
The pKa values of the carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and biological activity.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., water-methanol) if its aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and corresponding pKa values are expected.
Computational Prediction:
The pKa values can be predicted using quantum chemical calculations. The direct approach, which calculates the Gibbs free energy of the acid-base equilibrium in solution, is a reliable method.[8][9] For isophthalic acid derivatives, the pKa values of the two carboxylic acid groups will be influenced by the electronic nature of the substituent at the 5-position. The electron-withdrawing chloroacetylamino group is expected to lower the pKa values of the carboxylic acid groups compared to unsubstituted isophthalic acid, making them more acidic.
Characterization Techniques
A robust characterization is essential to confirm the identity and purity of the synthesized compound.
Characterization Workflow
Sources
- 1. 5-[(CHLOROACETYL)AMINO]ISOPHTHALIC ACID [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. reddit.com [reddit.com]
